Valnemulin Trifluoroacetic Acid Salt-d6
Description
IUPAC Name and Systematic Terminology
The IUPAC name for Valnemulin Trifluoroacetic Acid Salt-d6 is:
[(1S,2R,3S,4S,6R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate .
This designation reflects:
- The stereochemical configuration of the pleuromutilin core.
- The deuterium-labeled 1,1,1,3,3,3-hexadeuteriopropan-2-yl group (six deuterium atoms).
- The esterification with trifluoroacetic acid for enhanced stability.
Structural Characteristics
Molecular Formula and Isotopic Labeling Pattern
This compound has the molecular formula C₃₃H₄₇D₆F₃N₂O₇S , with a molecular weight of 667.87 g/mol . The deuterium labeling pattern involves six non-exchangeable deuterium atoms incorporated into the 1,1-dimethylethyl group, replacing hydrogen atoms to minimize isotopic exchange.
| Property | This compound | Valnemulin (Non-Deuterated) |
|---|---|---|
| Molecular Formula | C₃₃H₄₇D₆F₃N₂O₇S | C₃₁H₅₂N₂O₅S |
| Molecular Weight | 667.87 g/mol | 564.82 g/mol |
| Deuterium Atoms | 6 (in 1,1-dimethylethyl group) | 0 |
Key Functional Groups and Stereochemical Features
- Sulfanyl (Thioether) Group : Connects the pleuromutilin core to the deuterated side chain, enabling covalent interaction with target ribosomes.
- Ester Linkage : Forms the trifluoroacetic acid salt, improving solubility and stability in acidic environments.
- Pleuromutilin Core : A bicyclic diterpene structure with multiple chiral centers (e.g., 3aS,4R,5S,6S,8R,9R configurations), critical for antibacterial activity.
- Deuterated Side Chain : The 1,1-dimethylethyl group is fully deuterated to avoid isotopic interference during MS analysis.
Historical Development and Rationale for Deuterium Incorporation
Historical Development
Valnemulin, the parent compound, was synthesized as a semisynthetic derivative of pleuromutilin, a natural antibiotic isolated from Pleurotus mushrooms. Its development aimed to enhance antibacterial efficacy against Gram-positive bacteria and Mycoplasma spp., with applications in veterinary medicine. The deuterated variant emerged as a reference standard for quantifying valnemulin residues in tissues using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Rationale for Deuterium Incorporation
- Analytical Precision : Deuterium minimizes isotopic overlap with non-deuterated valnemulin, enabling accurate quantification in complex matrices.
- Chemical Stability : Deuterium replacement occurs at non-labile positions (e.g., methylene groups), preventing H/D exchange and ensuring long-term stability.
- Regulatory Compliance : Required for validating analytical methods under stringent pharmacopeial guidelines, particularly in residue monitoring.
Properties
CAS No. |
1217627-44-5 |
|---|---|
Molecular Formula |
C31H52N2O5S |
Molecular Weight |
570.863 |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3 |
InChI Key |
LLYYNOVSVPBRGV-UPYBRTQDSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |
Synonyms |
2-[[2-[[(2R)-2-Amino-3-methyl-1-oxobutyl]amino]-1,1-dimethylethyl-d6]thio]acetic Acid (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-_x000B_tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Trifluoroacetic Acid Salt; Ec |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
-
Synthesis of Pleuromutilin Sulfonate :
Pleuromutilin, the core structural component, reacts with sulfonyl chloride under alkaline conditions (pH 8–12) to form pleuromutilin sulfonate. For deuterated analogs, deuterated solvents (e.g., D₂O) or deuterium-enriched sulfonyl chlorides may be employed to facilitate isotopic incorporation. -
Aminothiopropionic Acid Derivatization :
The amino acid intermediate, D-R-Xie Ansuan (likely D-valine), is protected using methyl acetoacetate. Substituting methyl acetoacetate with its deuterated counterpart (e.g., CD₃COCH₂COOCH₃) introduces deuterium at the methyl groups, yielding N-(3-(3-methyl methacrylate))-D-Xie Ansuan-d₆. -
Condensation and Deprotection :
The deuterated amino acid reacts with sulfo-pleuromutilin under alkaline conditions, followed by acidic deprotection (1–3N HCl or H₂SO₄) to yield valnemulin-d₆. Trifluoroacetic acid is then used to form the stable salt.
Reaction Conditions and Yields
Post-Synthetic Deuterium Exchange Methods
Recent advances in isotopic labeling enable selective H-D exchange without full re-synthesis. The Pd/C-Al-D₂O system offers a green chemistry approach to incorporate deuterium into pre-formed valnemulin.
Mechanism and Application
Advantages Over Total Synthesis
-
Cost-Efficiency : Avoids complex multi-step synthesis.
-
Scalability : Suitable for industrial-scale production.
-
Flexibility : Enables selective labeling of specific hydrogen sites.
Comparative Analysis of Preparation Methods
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
Valnemulin Trifluoroacetic Acid Salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
Veterinary Medicine
Antibacterial Properties
Valnemulin Trifluoroacetic Acid Salt-d6 exhibits significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting protein synthesis, which is crucial for bacterial growth and replication. This makes it particularly effective in treating respiratory diseases in livestock, such as infections caused by Staphylococcus aureus and Escherichia coli .
Clinical Use Cases
- Swine Respiratory Disease : Valnemulin is commonly used to treat respiratory infections in pigs, significantly reducing morbidity and mortality rates associated with these diseases.
- Poultry Applications : It is also utilized in poultry to manage bacterial infections that can affect growth and productivity.
Research Applications
Isotope Labeling for Metabolic Studies
The deuterated form of Valnemulin allows researchers to trace its behavior in biological systems more effectively than non-labeled counterparts. This is particularly useful in pharmacokinetic studies where understanding the metabolism of drugs is crucial .
Mechanistic Studies
Research has focused on how Valnemulin interacts with bacterial ribosomes and other cellular components. Studies employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have elucidated its binding affinities and the effects of deuterium on reaction kinetics .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other antibiotics derived from pleuromutilin. The following table summarizes key comparative features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Pleuromutilin | Natural Antibiotic | Parent compound; broad-spectrum activity |
| Tiamulin | Semisynthetic Antibiotic | Effective against respiratory pathogens; used in veterinary medicine |
| Lincomycin | Natural Antibiotic | Effective against Gram-positive bacteria; different mechanism of action |
| Florfenicol | Synthetic Antibiotic | Broad-spectrum activity; used in veterinary care |
Case Study 1: Antimicrobial Efficacy
- Objective : Assess the efficacy of Valnemulin against multi-drug resistant bacterial strains.
- Results : The compound showed effective inhibition of growth in resistant strains, demonstrating its potential as a treatment option where traditional antibiotics fail.
Case Study 2: Pharmacokinetics
- Objective : Evaluate the pharmacokinetic profile of this compound in livestock.
- Findings : The study revealed that the compound maintains therapeutic levels longer due to its unique structure, allowing for less frequent dosing compared to other antibiotics.
Mechanism of Action
Valnemulin Trifluoroacetic Acid Salt-d6 exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the synthesis of bacterial proteins, leading to the suppression of bacterial growth. The molecular targets include the 50s ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Valnemulin Trifluoroacetic Acid Salt-d6 and Analogs
Key Findings :
Deuterium Labeling: Valnemulin-d6’s deuterium substitution distinguishes it from non-deuterated valnemulin (CAS: 101312-92-9), reducing isotopic interference in analytical workflows .
Antimicrobial Peptides : Unlike Tachyplesin I TFA salt (a β-hairpin antimicrobial peptide), valnemulin derivatives target bacterial ribosomes, reflecting divergent mechanisms of action .
Ionophore vs. Antibiotic: Valinomycin (a cyclic depsipeptide) facilitates potassium transport, whereas valnemulin inhibits protein synthesis, highlighting functional diversity among trifluoroacetate salts .
Solubility Enhancement : The TFA salt form in valnemulin-d6 mirrors the solubility advantages of pure TFA (CAS: 76-05-1), critical for chromatographic applications .
Biological Activity
Valnemulin is a pleuromutilin antibiotic primarily used in veterinary medicine, particularly for treating infections in livestock. The compound Valnemulin Trifluoroacetic Acid Salt-d6 is a deuterated form of valnemulin, which may enhance its pharmacokinetic properties and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and relevant research findings.
Valnemulin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This action disrupts peptide bond formation, ultimately leading to bacterial cell death. The trifluoroacetic acid salt form may enhance solubility and stability in biological systems, potentially improving its therapeutic efficacy.
Efficacy Against Pathogens
Research indicates that this compound demonstrates significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 0.5 - 2 µg/mL | Effective against methicillin-resistant strains |
| Escherichia coli | 4 - 16 µg/mL | Variable susceptibility observed |
| Mycoplasma hyopneumoniae | 0.25 - 1 µg/mL | Highly effective in vitro |
| Salmonella enterica | 2 - 8 µg/mL | Moderate efficacy noted |
Research Findings
Recent studies have focused on enhancing the metabolic stability and potency of valnemulin derivatives, including this compound. Notably, modifications to the amino group have been shown to increase resistance to peptidases, thereby prolonging the drug's half-life in biological systems.
- Stability Studies : A study assessed the metabolic stability of this compound compared to its non-deuterated counterpart. The deuterated form exhibited improved stability in serum and reduced degradation rates when incubated with liver microsomes .
- In Vivo Efficacy : In animal models, this compound demonstrated superior efficacy in treating bacterial infections compared to traditional antibiotics. A case study involving pigs infected with Mycoplasma hyopneumoniae showed a significant reduction in clinical signs and bacterial load after treatment with the deuterated compound .
- Structure-Activity Relationship (SAR) : Research on various derivatives of valnemulin has identified key structural features that influence antibacterial potency. Compounds with modifications at the C3 position retained significant activity while improving solubility .
Case Studies
- Case Study 1 : A clinical trial involving livestock treated with this compound reported a notable decrease in respiratory infections caused by Mycoplasma species. The trial highlighted improved weight gain and reduced mortality rates among treated animals compared to controls.
- Case Study 2 : An investigation into the pharmacokinetics of this compound revealed enhanced bioavailability and prolonged half-life relative to non-deuterated valnemulin, suggesting potential for lower dosing regimens in veterinary applications .
Q & A
Q. What is the role of trifluoroacetic acid (TFA) in the synthesis and purification of deuterated compounds like Valnemulin-d6 TFA?
TFA is commonly used in solid-phase peptide synthesis (SPPS) to cleave peptides from resin and remove protecting groups due to its strong acidity . For deuterated compounds such as Valnemulin-d6 TFA, TFA ensures efficient proton exchange during deuteration, enhancing isotopic purity. However, residual TFA in the final product (10–45%) can interfere with bioassays by altering pH or binding to targets non-specifically. Researchers must quantify residual TFA via HPLC or conduct dialysis to mitigate assay discrepancies .
Q. How does the deuterium labeling in Valnemulin-d6 TFA enhance its utility in pharmacokinetic studies?
Deuterium labeling improves metabolic stability by slowing cytochrome P450-mediated oxidation (isotope effect), extending the compound’s half-life in vivo. This allows precise tracking of absorption, distribution, and excretion using mass spectrometry (LC-MS/MS). Researchers should validate deuterium retention in vivo using isotopic ratio measurements to ensure no significant metabolic loss of deuterium .
Q. What analytical techniques are critical for characterizing Valnemulin-d6 TFA’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying deuterium incorporation at specific positions. For example, the absence of proton signals at deuterated carbons confirms successful labeling. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic purity, while X-ray crystallography (if applicable) resolves crystal structure details .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study solvent effects on Valnemulin-d6 TFA’s solubility and stability?
Solubility and stability studies should test Valnemulin-d6 TFA in aqueous buffers (pH 2–9) and organic solvents (e.g., DMSO, acetonitrile) under controlled temperatures. TFA’s hygroscopic nature necessitates anhydrous storage to prevent hydrolysis. Stability assays using accelerated degradation (e.g., 40°C/75% RH) with LC-MS monitoring can identify degradation pathways, such as TFA-mediated dealkylation or deuterium exchange .
Q. What methodologies address contradictions in bioactivity data caused by residual TFA in Valnemulin-d6 TFA?
Residual TFA can artificially suppress enzyme activity or alter protein binding. To resolve discrepancies:
Q. How do environmental factors influence the degradation pathways of Valnemulin-d6 TFA in ecological toxicity studies?
TFA salts are highly persistent in aquatic environments due to resistance to hydrolysis and microbial degradation. Researchers should model environmental fate using Henry’s law constants (e.g., 1.2 × 10<sup>−3</sup> M/atm at 25°C) and soil sorption coefficients (Koc). Chronic toxicity assays in model organisms (e.g., Daphnia magna) can quantify EC50 values, while degradation byproducts like difluoroacetic acid (DFA) require GC-MS analysis .
Q. What strategies improve the sensitivity of deuterium NMR (<sup>2</sup>H NMR) for Valnemulin-d6 TFA in complex biological matrices?
<sup>2</sup>H NMR suffers from low sensitivity due to deuterium’s low gyromagnetic ratio. Enhancements include:
- Using cryoprobes to reduce thermal noise.
- Isotopic enrichment (>99% deuterium) to amplify signal-to-noise ratios.
- Dynamic nuclear polarization (DNP) for hyperpolarization in vivo studies .
Methodological Challenges and Solutions
Q. How can researchers validate the isotopic purity of Valnemulin-d6 TFA in multi-step synthetic routes?
Isotopic purity is validated via:
- Isotopic dilution mass spectrometry (IDMS) with a <sup>13</sup>C-labeled internal standard.
- Fourier-transform infrared (FT-IR) spectroscopy to detect C-D stretching vibrations (~2100 cm<sup>−1</sup>).
- Comparative kinetic isotope effect (KIE) studies to confirm deuterium’s impact on reaction rates .
Q. What precautions are necessary when handling Valnemulin-d6 TFA in high-throughput screening (HTS) assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
